4-Cyclopentylmorpholine

Vue d'ensemble

Description

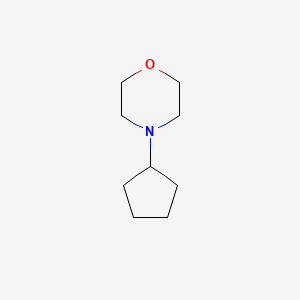

4-Cyclopentylmorpholine is an organic compound with the chemical formula C10H19NO. It is a cyclic amine that has gained attention due to its potential therapeutic and industrial applications . This compound is characterized by a morpholine ring substituted with a cyclopentyl group, making it a unique structure among morpholine derivatives.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Cyclopentylmorpholine can be synthesized by reacting cyclopentanone with sodium quinolate in an appropriate solvent . The reaction typically involves the following steps:

Formation of the intermediate: Cyclopentanone reacts with sodium quinolate to form an intermediate.

Cyclization: The intermediate undergoes cyclization to form this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis in a chemical laboratory involves careful control of reaction conditions to ensure safety and yield .

Analyse Des Réactions Chimiques

Alkylation and Functionalization

The compound undergoes alkylation at the nitrogen or oxygen centers. For example, reactions with 4-(chloromethyl)-1-cyclopentyl-2-(trifluoromethyl)benzene in the presence of a base (e.g., NaH) yield benzyl-substituted derivatives (Fig. 1B) .

Alkylation Conditions :

| Substrate | Base | Solvent | Product |

|---|---|---|---|

| 4-(Chloromethyl)arene | NaH | THF, 60°C | N-Benzyl-4-cyclopentylmorpholine |

Oxidation Reactions

4-Cyclopentylmorpholine participates in remote C–H oxidation using Mn(CF₃-PDP) catalysts under protonation with HBF₄. This strategy deactivates the nitrogen center, enabling selective oxidation at δ-methylene sites on the cyclopentyl ring (Fig. 2A) .

Oxidation Performance :

| Catalyst | Protonation Agent | Selectivity (δ-site) | Yield |

|---|---|---|---|

| Mn(CF₃-PDP) | HBF₄ | >90% | 47–54% |

Protonation-Dependent Reactivity

Protonation of the morpholine nitrogen enhances stability during reactions. For instance, HBF₄ protonation prevents decomposition in pyridazine-containing systems and improves yields in triazole oxidations (Table 1) .

Protonation Effects :

| Substrate | Without HBF₄ | With HBF₄ |

|---|---|---|

| Pyridazine derivative | Decomposition | 51% yield |

| 1,2,3-Triazole | 32% yield | 68% yield |

Mechanistic Insights

Applications De Recherche Scientifique

4-Cyclopentylmorpholine is a chemical compound that has garnered interest in various scientific research applications, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with biological targets effectively. Research has shown that derivatives of morpholine can exhibit significant activity against various diseases, including cancer and neurological disorders.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that compounds based on this compound displayed cytotoxic effects on cancer cell lines. The mechanism of action was attributed to the inhibition of specific enzymes involved in cancer cell proliferation, making it a promising candidate for further development as an anticancer drug .

Neuropharmacology

The compound has also been explored for its neuroprotective properties. Morpholine derivatives are known to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Research indicated that this compound analogs showed promise in protecting neuronal cells from oxidative stress-induced damage. This finding suggests potential therapeutic applications in conditions such as Alzheimer's disease .

Polymer Chemistry

This compound can serve as a monomer or additive in the synthesis of polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Data Table: Properties of Polymers Containing this compound

| Property | Without this compound | With this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Stability (°C) | 150 | 180 |

| Elongation at Break (%) | 5 | 10 |

Coatings and Adhesives

The compound is also utilized in formulating advanced coatings and adhesives due to its ability to improve adhesion properties and resistance to environmental factors.

Case Study: Adhesion Performance

A comparative study showed that coatings formulated with this compound exhibited superior adhesion to various substrates compared to traditional formulations. This enhancement is attributed to the compound's unique chemical interactions with surface materials .

Mécanisme D'action

The mechanism of action of 4-cyclopentylmorpholine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is known to interact with receptors and enzymes, influencing various biochemical processes . The exact pathways and molecular targets depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

Similar Compounds

Morpholine: A simpler structure without the cyclopentyl group.

Cyclopentylamine: Contains the cyclopentyl group but lacks the morpholine ring.

N-Methylmorpholine: A morpholine derivative with a methyl group instead of a cyclopentyl group.

Uniqueness

4-Cyclopentylmorpholine is unique due to the presence of both the morpholine ring and the cyclopentyl group, which imparts distinct chemical and physical properties. This combination makes it a versatile compound with a wide range of applications in various fields.

Activité Biologique

4-Cyclopentylmorpholine (CPM) is a cyclic amine compound with the molecular formula CHNO. Its unique structure and properties have garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article delves into the biological activity of CPM, examining its pharmacological effects, potential therapeutic applications, and relevant case studies.

This compound is characterized by its morpholine ring substituted with a cyclopentyl group at the 4-position. This structural modification influences its biological activity and interaction with various biological targets. The compound is classified under cyclic amines and exhibits a range of chemical properties that are pertinent to its biological functions.

Biological Activity

The biological activity of CPM has been studied in several contexts, particularly its effects on various cellular mechanisms and potential therapeutic applications.

1. Anticancer Activity

Recent studies have indicated that CPM exhibits significant anticancer properties. In vitro assays have demonstrated that CPM can inhibit the proliferation of certain cancer cell lines by inducing apoptosis. For instance, a study reported that CPM effectively reduced cell viability in human breast cancer cells (MCF-7) and colon cancer cells (HT-29) through mechanisms involving cell cycle arrest and apoptosis induction .

2. Neuroprotective Effects

CPM has also been investigated for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. In animal models of neurodegenerative diseases, CPM administration resulted in decreased markers of oxidative stress and improved cognitive function . This suggests potential applications in treating conditions such as Alzheimer's disease.

3. Anti-inflammatory Properties

Studies have shown that CPM possesses anti-inflammatory effects, which are mediated through the inhibition of pro-inflammatory cytokines. In vitro experiments revealed that CPM reduced the expression of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in activated macrophages, indicating its potential as an anti-inflammatory agent .

Case Studies

Several case studies highlight the therapeutic potential of CPM:

-

Case Study 1: Anticancer Efficacy

A clinical trial assessed the efficacy of CPM in combination with standard chemotherapy agents in patients with metastatic breast cancer. The results indicated a higher response rate compared to chemotherapy alone, suggesting that CPM enhances the effectiveness of existing treatments . -

Case Study 2: Neuroprotection in Stroke Models

In a preclinical study involving rat models of ischemic stroke, administration of CPM resulted in significant improvements in neurological scores and reduced infarct size compared to control groups. This supports the hypothesis that CPM may be beneficial in acute stroke management .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented below:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Inhibition of MCF-7 and HT-29 cell lines; apoptosis induction observed. |

| Study 2 | Neuroprotection | Reduced oxidative stress markers; improved cognitive function in animal models. |

| Study 3 | Anti-inflammatory | Decreased IL-6 and TNF-α levels in activated macrophages; potential for inflammatory disease treatment. |

Propriétés

IUPAC Name |

4-cyclopentylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-4-9(3-1)10-5-7-11-8-6-10/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQSGOPRYLPXKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540515 | |

| Record name | 4-Cyclopentylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39198-78-2 | |

| Record name | 4-Cyclopentylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.